molecular formula C13H8N6O2 B5975873 7-(3-hydroxy-2-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-(3-hydroxy-2-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No. B5975873
M. Wt: 280.24 g/mol
InChI Key: LHXVMGVTPHTHOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3-hydroxy-2-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one, commonly known as HPP-0007, is a novel compound that has been synthesized and studied for its potential therapeutic applications. This compound is a pyrido-triazolo-pyrimidine derivative that has shown promising results in preclinical studies.

Mechanism of Action

The exact mechanism of action of HPP-0007 is not fully understood. However, it has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in inflammation and cancer progression. HPP-0007 has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival. It has also been shown to inhibit the activity of the transcription factor NF-kB, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
HPP-0007 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in inflammation and cancer progression. HPP-0007 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In animal models of inflammatory diseases, HPP-0007 has been shown to reduce inflammation and improve tissue damage.

Advantages and Limitations for Lab Experiments

HPP-0007 has several advantages for laboratory experiments. It is a novel compound that has shown promising results in preclinical studies. It has been synthesized using an optimized process that ensures high yields and purity. However, there are also limitations to using HPP-0007 in laboratory experiments. Its mechanism of action is not fully understood, and its efficacy and safety in humans have not been established.

Future Directions

There are several future directions for research on HPP-0007. Further studies are needed to elucidate its mechanism of action and to determine its efficacy and safety in humans. HPP-0007 may also have potential applications in the treatment of other diseases, such as autoimmune diseases and neurodegenerative diseases. Additionally, further studies are needed to optimize the synthesis of HPP-0007 and to develop more efficient methods for its production.

Synthesis Methods

HPP-0007 can be synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the synthesis of 6-amino-7H-pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-5-one, which is then reacted with 2-chloro-3-hydroxypyridine to form HPP-0007. The synthesis of HPP-0007 has been optimized to ensure high yields and purity.

Scientific Research Applications

HPP-0007 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. In preclinical studies, HPP-0007 has been shown to inhibit the growth of various cancer cells and reduce inflammation in animal models of inflammatory diseases.

properties

IUPAC Name

11-(3-hydroxypyridin-2-yl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N6O2/c20-10-2-1-4-14-11(10)18-5-3-9-8(12(18)21)6-15-13-16-7-17-19(9)13/h1-7,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXVMGVTPHTHOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C=CC3=C(C2=O)C=NC4=NC=NN34)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-hydroxypyridin-2-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.